BenchChemオンラインストアへようこそ!

1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one (CAS 1615247-97-6) is a heterobifunctional building block that unites a 1,4-dihydropyridin-4-one (1,4-DHP-4-one) scaffold with a 4‑phenylboronic acid moiety through a flexible ethoxy linker. The 1,4‑DHP-4-one core is established as a privileged scaffold in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and its ability to engage in π–π stacking interactions.

Molecular Formula C13H14BNO4
Molecular Weight 259.07 g/mol
CAS No. 1615247-97-6
Cat. No. B1525558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one
CAS1615247-97-6
Molecular FormulaC13H14BNO4
Molecular Weight259.07 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCN2C=CC(=O)C=C2)(O)O
InChIInChI=1S/C13H14BNO4/c16-12-5-7-15(8-6-12)9-10-19-13-3-1-11(2-4-13)14(17)18/h1-8,17-18H,9-10H2
InChIKeyOOJGGGQHVWIGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one (CAS 1615247-97-6): A Procurement-Focused Structural and Physicochemical Profile


1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one (CAS 1615247-97-6) is a heterobifunctional building block that unites a 1,4-dihydropyridin-4-one (1,4-DHP-4-one) scaffold with a 4‑phenylboronic acid moiety through a flexible ethoxy linker [1]. The 1,4‑DHP-4-one core is established as a privileged scaffold in medicinal chemistry due to its hydrogen-bond donor/acceptor capacity and its ability to engage in π–π stacking interactions . The boronic acid functionality enables reliable Suzuki–Miyaura cross-coupling, positioning the compound as a strategic intermediate for constructing complex biaryl and heteroaryl architectures [1]. With a molecular formula of C₁₃H₁₄BNO₄ and a molecular weight of 259.07 g·mol⁻¹, the compound is commercially available at ≥97% purity from multiple suppliers .

Why Generic Boronic Acid Building Blocks Cannot Replace 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one in Scaffold-Dependent Synthesis


Substituting 1-[2-(4-boronophenoxy)ethyl]-1,4-dihydropyridin-4-one with a generic phenylboronic acid, a pyridine boronic acid, or even the isomeric 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2) is chemically inadvisable because none of these alternatives retains the specific 1,4‑dihydropyridin-4-one scaffold. While the comparator 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid shares the same molecular formula (C₁₃H₁₄BNO₄) and linker architecture , it employs a non‑carbonyl pyridine ring instead of the 1,4‑DHP-4-one pharmacophore. The 1,4‑DHP-4-one core in the target compound provides a distinct hydrogen-bond-acceptor carbonyl at the 4‑position that is absent in the pyridine analog, fundamentally altering the molecule's interaction profile with biological targets . Generic phenylboronic acids additionally lack the ethoxy‑tethered heterocycle required for projecting the boron atom into a specific geometry, making them unsuitable for projects where scaffold pre‑organization and hydrogen‑bonding directionality are critical [1].

Quantitative Differentiation Evidence: 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one vs. Closest Analogs


Scaffold Architecture: 1,4-Dihydropyridin-4-one vs. Pyridine Core Differentiation

The target compound carries a 1,4-dihydropyridin-4-one (1,4-DHP-4-one) scaffold, whereas its closest isomeric comparator 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2) bears a non-carbonyl pyridine ring. The 1,4-DHP-4-one core contributes a hydrogen-bond-acceptor carbonyl at position 4 (C=O) that is structurally absent in the pyridine analog. This single functional-group distinction reclassifies the target compound into the dihydropyridinone privileged-scaffold family, which is recognized for enhanced hydrogen-bonding versatility and π–π stacking capability in medicinal chemistry . No head-to-head biological comparison is available, but the scaffold difference is an established structure–activity relationship determinant across the dihydropyridinone literature [1].

Medicinal Chemistry Scaffold Design Fragment-Based Drug Discovery

Hydrogen-Bond Donor/Acceptor Count: Distinguishing Target Compound from Pyridine and 2-Pyridone Analogs

The target compound presents 2 hydrogen-bond donors (both from the boronic acid –B(OH)₂ group) and 5 hydrogen-bond acceptors (the 4‑oxo carbonyl, the pyridinone ring nitrogen, the ether oxygen, and the two boronic acid oxygens) . In contrast, 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2) provides only 4 H-bond acceptors because the pyridine nitrogen replaces the carbonyl oxygen of the 1,4-DHP-4-one scaffold . Similarly, 2-pyridone-based boronic acid building blocks (e.g., 2-oxo-1,2-dihydropyridin-4-ylboronic acid derivatives) shift the carbonyl to position 2, altering the H-bond directionality vector [1]. This differential H-bond capacity, combined with a topological polar surface area (TPSA) of approximately 70–72 Ų calculated from the SMILES O=C1C=CN(CCOC2=CC=C(B(O)O)C=C2)C=C1, modulates solubility and passive permeability in ways that generic phenylboronic acids (TPSA ~40 Ų for PhB(OH)₂) cannot mimic.

Computational Chemistry Physicochemical Profiling Drug Design

Linker Ensemble: Ethoxy-Tethered vs. Direct-Attached Boronic Acid Building Blocks

The target compound incorporates a –OCH₂CH₂– (ethoxy) spacer between the phenylboronic acid and the dihydropyridinone nitrogen, yielding 5 rotatable bonds and a calculated LogP of approximately –0.39 . Direct-attached boronic acid analogs such as (1,5-dimethyl-6-oxo-1,6-dihydropyridin-3-yl)boronic acid or (5-chloro-6-oxo-1,6-dihydropyridin-3-yl)boronic acid (CAS 1141886-37-4) place the boronic acid directly on the dihydropyridinone ring, resulting in fewer rotatable bonds and higher conformational rigidity [1]. The flexible ethoxy linker in the target compound permits the boronic acid to sample a larger conformational space and to project farther from the heterocyclic core, which can be advantageous when coupling to sterically hindered aryl halides or when the boron atom must reach a deeply buried binding pocket. No head-to-head coupling efficiency data exist, but the difference in rotatable bond count (5 vs. typically 1–2 for direct-attached analogs) is an intrinsic geometric distinction relevant to synthetic planning.

Synthetic Chemistry Suzuki Coupling Building Block Selection

Storage Stability: –20 °C Requirement as a Purity-Assurance Criterion vs. Ambient-Stable Analogs

Vendor technical datasheets specify that 1-[2-(4-boronophenoxy)ethyl]-1,4-dihydropyridin-4-one requires storage at –20 °C for long-term stability, with recommendations to centrifuge the original vial before opening to maximize product recovery . In comparison, 4-[2-(pyridin-4-yloxy)ethoxy]phenylboronic acid (CAS 2096340-20-2) is typically shipped and stored at 2–8 °C (refrigerated) rather than frozen , and simple phenylboronic acid is routinely stored at room temperature. The –20 °C storage requirement for the target compound reflects the inherent reactivity of the 1,4-dihydropyridin-4-one ring system, which can undergo oxidative or hydrolytic degradation under ambient conditions if not properly maintained. For procurement, this means that cold-chain logistics and freezer capacity must be factored into supply planning, and that purchasing from suppliers who do not explicitly guarantee cold shipment may result in degraded material.

Compound Management Stability Procurement Specifications

Commercial Purity Specification: ≥97% Assay as a Minimum Procurement Benchmark

The target compound is consistently listed at ≥97% purity across multiple reputable vendors, including ChemScene (Cat. CS-0177789, ≥97%), abcr (AB335585, 97%), and Combi-Blocks (FB-1250, 97%) . This contrasts with certain generic boronic acid building blocks that may be offered at 95% purity. While a 2% purity difference may appear modest, for Suzuki coupling applications the effective concentration of active boronic acid species can be significantly impacted by the presence of deboronated byproducts or boroxine anhydrides, which are common in lower-purity lots. The availability of a defined ≥97% specification from multiple independent suppliers provides procurement scientists with a verifiable quality benchmark and reduces the risk of lot-to-lot variability that could confound reaction optimization.

Quality Control Procurement Purity Specification

High-Impact Application Scenarios for 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Fragment-Based and Scaffold-Hopping Campaigns Requiring a 1,4-DHP-4-one Privileged Scaffold with Boronic Acid Handle

The 1,4-dihydropyridin-4-one core is recognized as a privileged scaffold for cannabinoid CB₂ receptor ligands and other GPCR targets where the 4-oxo carbonyl engages in critical hydrogen-bond interactions . The target compound delivers this scaffold pre-functionalized with a boronic acid handle, enabling direct Suzuki diversification without additional protection/deprotection steps. The H-bond acceptor count of 5 (vs. 4 for the pyridine analog) provides an additional interaction point that can be exploited in structure-based design .

Synthetic Chemistry: Sterically Demanding Suzuki–Miyaura Cross-Couplings on Hindered Substrates

The ethoxy linker separating the boronic acid from the dihydropyridinone core provides approximately 5 Å of additional spatial reach compared to direct-attached boronic acid building blocks (5 rotatable bonds vs. 1–2), making this compound a preferred partner when coupling to ortho-substituted or sterically congested aryl halides that would otherwise give low yields with shorter boronic acids .

Physicochemical Property Optimization: Modulating LogP and TPSA in Lead Series

With a calculated LogP of –0.39 and a TPSA of approximately 72 Ų , the target compound occupies a physicochemical space that is significantly more polar than generic phenylboronic acid (LogP ~1.0, TPSA ~40 Ų). This makes it a strategic choice for medicinal chemistry programs seeking to improve aqueous solubility or reduce off-target lipophilicity-driven binding while retaining the synthetic versatility of a boronic acid.

Compound Management: High-Purity Building Block Procurement for Automated Parallel Synthesis

The consistent ≥97% purity specification across multiple independent suppliers reduces the need for pre-weighing purification in automated library synthesis platforms. The defined –20 °C storage requirement mandates cold-chain logistics, making this compound best suited for well-equipped core facilities where freezer storage and chilled solvent dispensing are standard.

Quote Request

Request a Quote for 1-[2-(4-Boronophenoxy)ethyl]-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.